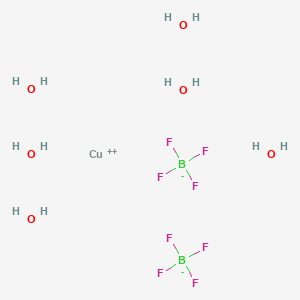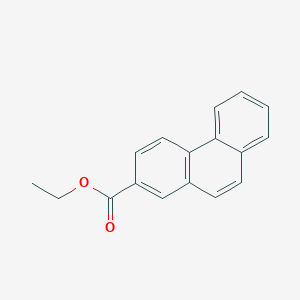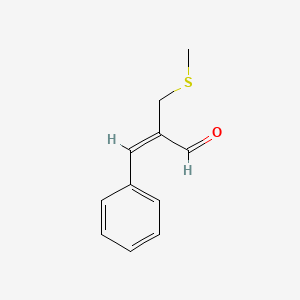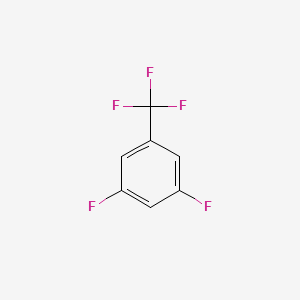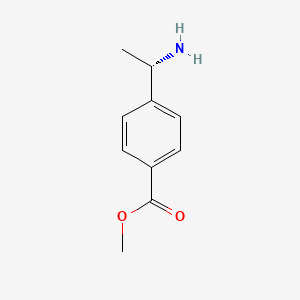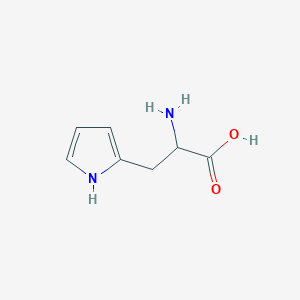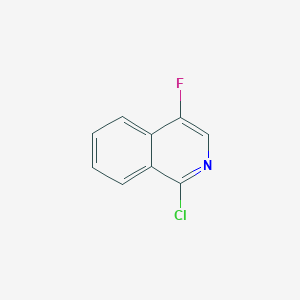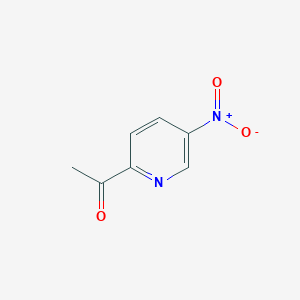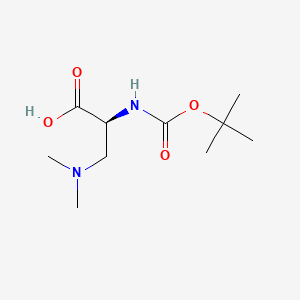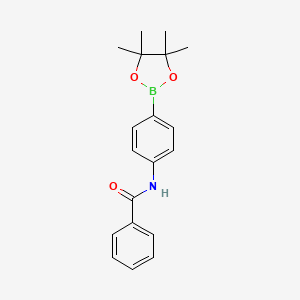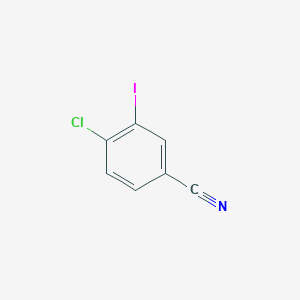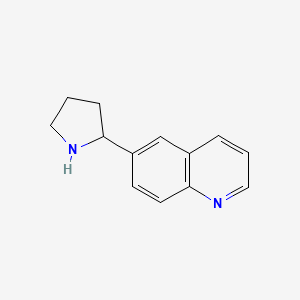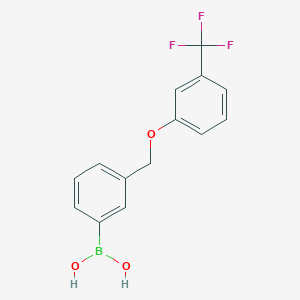
(3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
Vue d'ensemble
Description
(3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid, abbreviated as 3TMPPB, is a boronic acid that is used in a variety of synthetic applications, including organic synthesis, medicinal chemistry, and materials science. 3TMPPB is a versatile reagent that has been used as a catalyst in a variety of organic transformations and as a ligand in coordination chemistry. In addition, 3TMPPB has been used in the synthesis of biologically active compounds, such as drug candidates, and has been studied for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Boronic acids are known for their role in catalysis, particularly in dehydrative condensation and amidation reactions. The ortho-substituent on phenylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to catalyze dehydrative condensation between carboxylic acids and amines efficiently. This process is significant for peptide synthesis and other organic transformations, highlighting the importance of the ortho-substituent in preventing coordination to the boron atom, thereby accelerating the reaction (Ke Wang, Yanhui Lu, K. Ishihara, 2018).
Material Science and Polymer Chemistry
Boronic acids play a pivotal role in material science, particularly in the synthesis of novel polymers with high glass-transition temperatures and solubility in organic solvents. The introduction of trifluoromethyl groups into boronic acid compounds has been used to synthesize novel arylene ether polymers with exceptional thermal stability and solubility properties, making them suitable for high-performance applications (Wen-Yao Huang, B. Liaw, Mei-Ying Chang, et al., 2007).
Environmental Sensing and Reporting
Boronic acids are utilized in the development of environmental sensors and reporting systems. The design of nitrophenol-based boronic acid reporter compounds exploits the pK(a)-lowering effect of diol binding for the selective and specific recognition of saccharides. These reporter compounds undergo significant UV changes upon saccharide binding, demonstrating their potential for constructing polyboronic acid sensors for biological significance (W. Ni, H. Fang, G. Springsteen, B. Wang, 2004).
Biochemical Applications
In the realm of biochemistry, boronic acids are explored for their inhibitory properties against enzymes such as class C beta-lactamases. Aromatic boronic acids, including derivatives with various substituents, have been shown to reversibly inhibit these enzymes, suggesting their potential in studying enzyme mechanisms and possibly in the development of therapeutic agents (T. Beesley, N. Gascoyne, V. Knott-Hunziker, et al., 1983).
Propriétés
IUPAC Name |
[3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-4-2-6-13(8-11)21-9-10-3-1-5-12(7-10)15(19)20/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFNNGHGIHZSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=CC(=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584644 | |
| Record name | (3-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid | |
CAS RN |
870778-98-6 | |
| Record name | (3-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



